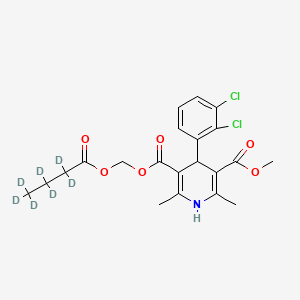

Clevidipine-d7

Description

Properties

Molecular Formula |

C21H23Cl2NO6 |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

5-O-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,5D2,7D2 |

InChI Key |

KPBZROQVTHLCDU-ISARVPQGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Clevidipine-d7 chemical structure and properties

An In-Depth Technical Guide to Clevidipine-d7 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated analog of Clevidipine, a third-generation dihydropyridine calcium channel blocker.[1][2][3] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Clevidipine in biological samples using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in analytical methodologies.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Clevidipine, with the exception of seven deuterium atoms replacing seven hydrogen atoms on the butoxycarbonylmethyl group. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-methyl 5-[(1-oxobutoxy-d7)methyl] ester | [4][5] |

| CAS Number | 2747918-66-5 | [4][5] |

| Molecular Formula | C₂₁H₁₆Cl₂D₇NO₆ | [4][5] |

| Molecular Weight | 463.4 g/mol | [4][6] |

| Synonyms | rac-Clevidipine-d7 | [4][5] |

| Purity | ≥99% deuterated forms (d1-d7) | [4][5] |

| Solubility | Soluble in DMSO and Methanol | [4][5] |

| Appearance | White to off-white solid | [7] |

| Storage | 2°C to 8°C | [6] |

Mechanism of Action of Clevidipine

As the pharmacological activity resides in the parent compound, this section details the mechanism of action of Clevidipine. Clevidipine is a highly vasoselective L-type calcium channel antagonist.[7][8] It functions by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2] This inhibition leads to the relaxation of the smooth muscle, resulting in arterial vasodilation and a subsequent reduction in systemic vascular resistance and blood pressure.[1][9] Clevidipine primarily acts on arterioles and has minimal effect on venous capacitance vessels.[7][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Clevidipine? [synapse.patsnap.com]

- 3. biomedres.us [biomedres.us]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 2747918-66-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 7. litfl.com [litfl.com]

- 8. clevidipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 10. Clevidipine: a review of its use for managing blood pressure in perioperative and intensive care settings - PubMed [pubmed.ncbi.nlm.nih.gov]

Clevidipine-d7 supplier and certificate of analysis

An In-depth Technical Guide to Clevidipine-d7: Supplier Information, Certificate of Analysis, and Analytical Applications

This technical guide provides comprehensive information on this compound for researchers, scientists, and drug development professionals. It covers supplier details, certificate of analysis specifications, its role as an internal standard in analytical methods, and the mechanism of action of its non-deuterated counterpart, Clevidipine.

This compound: An Overview

This compound is the deuterated form of Clevidipine, a dihydropyridine calcium channel blocker.[1] The incorporation of seven deuterium atoms into the butyryloxymethyl ester side chain of the molecule makes it an ideal internal standard for the quantification of Clevidipine in biological matrices by mass spectrometry-based assays.[2] Its chemical and physical properties are nearly identical to Clevidipine, but its increased mass allows for clear differentiation in a mass spectrometer.

Supplier and Certificate of Analysis

This compound is available from several reputable suppliers of research chemicals and pharmaceutical standards. While a formal Certificate of Analysis (CoA) is specific to each batch and supplier, the general specifications are summarized below.

| Supplier | Product Name | CAS Number | Purity Specification |

| Cayman Chemical | This compound | 2747918-66-5 | ≥99% deuterated forms (d1-d7) |

| MedchemExpress | This compound | 167221-71-8 (non-labelled) | Not explicitly stated, but other isotopically labeled Clevidipine versions are available. |

| AdooQ Bioscience | Clevidipine | 167221-71-8 | >99% HPLC purity for the non-labeled compound. |

| Veeprho | This compound | N/A | Not explicitly stated, listed as a related compound. |

| Acanthus Research | This compound | 167221-71-8 | Not explicitly stated. |

Typical Certificate of Analysis Data Points:

A comprehensive Certificate of Analysis for this compound would typically include the following information:

| Parameter | Typical Specification |

| Appearance | White to off-white solid |

| Chemical Formula | C₂₁H₁₆Cl₂D₇NO₆ |

| Molecular Weight | ~463.4 g/mol |

| Purity (by NMR or LC-MS) | ≥98% |

| Isotopic Purity (d7) | ≥98% |

| Identity (by ¹H-NMR, MS) | Conforms to structure |

| Solubility | Soluble in DMSO and Methanol |

| Storage Conditions | -20°C, protect from light |

Mechanism of Action of Clevidipine

Clevidipine is a third-generation dihydropyridine L-type calcium channel blocker.[3] It functions by selectively inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This inhibition leads to the relaxation of the smooth muscle, resulting in vasodilation, primarily of the arterioles. The consequence of this vasodilation is a reduction in systemic vascular resistance and, subsequently, a lowering of blood pressure.[1] Clevidipine exhibits high selectivity for vascular smooth muscle over myocardial tissue, thus having minimal effect on cardiac contractility.[1]

Caption: Signaling pathway of Clevidipine's mechanism of action.

Experimental Protocol: Quantification of Clevidipine in Human Whole Blood by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of Clevidipine and its active metabolite H152/81 in human whole blood using this compound as an internal standard.[4][5]

1. Materials and Reagents:

-

Clevidipine reference standard

-

This compound internal standard

-

H152/81 reference standard

-

H152/81-¹³C-d₃ internal standard

-

HPLC-grade acetonitrile and methanol

-

Ammonium acetate

-

Deionized water

-

Human whole blood (with K₂EDTA as anticoagulant)

2. Instrumentation:

-

Liquid Chromatography system (e.g., Shimadzu UPLC)

-

Tandem Mass Spectrometer (e.g., AB SCIEX Triple Quad 6500+)

-

Analytical column (e.g., ACE Excel 2 Phenyl column, 50 × 2.1 mm)

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of whole blood sample, add 20 µL of the internal standard working solution (containing this compound and H152/81-¹³C-d₃).

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

Mobile Phase A: 2 mM ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.6 mL/min

-

Gradient Elution:

-

0-2.00 min: 30-35% B

-

2.00-4.00 min: 35-65% B

-

4.00-4.01 min: 65-95% B

-

4.01-4.70 min: 95% B

-

4.70-4.71 min: 95-30% B

-

4.71-5.50 min: 30% B

-

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Clevidipine: m/z 473.1 → 338.1

-

This compound: m/z 480.1 → 338.1

-

H152/81: m/z 356.0 → 324.0

-

H152/81-¹³C-d₃: m/z 362.2 → 326.2

-

Caption: Experimental workflow for LC-MS/MS quantification of Clevidipine.

Synthesis of this compound

To synthesize this compound, a deuterated version of chloromethyl butyrate, specifically chloromethyl butyrate-d7, would be used in this final step. The deuterated butyrate can be prepared from deuterated butyric acid.

References

- 1. litfl.com [litfl.com]

- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

The Pivotal Role of Deuterium in Clevidipine-d7 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the accuracy and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an in-depth exploration of the role of deuterium in Clevidipine-d7, its application as an internal standard for the quantification of the ultra-short-acting antihypertensive drug Clevidipine, and the associated experimental protocols.

The Foundation: Why Deuterated Internal Standards?

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added in a known quantity to samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2]

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is the preferred choice for creating internal standards for several reasons:

-

Chemical and Physical Similarity: The substitution of hydrogen with deuterium results in a molecule that is chemically almost identical to the parent analyte.[3] This ensures that the deuterated standard co-elutes with the analyte during chromatographic separation and exhibits a nearly identical ionization response in the mass spectrometer.[1][4]

-

Mass Difference: The key distinction lies in the mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate between the analyte and the internal standard.[1] A sufficient mass increase is crucial to prevent interference from the natural isotopic distribution of the analyte.[1]

-

Minimization of Isotope Effects: While minor differences in retention time can sometimes be observed with deuterated standards, they are generally negligible and do not compromise the accuracy of the assay.[5]

By calculating the ratio of the analyte's response to the internal standard's response, variations in the analytical procedure are normalized, leading to highly accurate and precise quantification.[6]

Clevidipine and the Need for a Robust Analytical Method

Clevidipine is a dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure.[7][8] Its therapeutic window and rapid metabolism necessitate a highly sensitive and specific analytical method for pharmacokinetic studies and therapeutic drug monitoring.[9][10] Clevidipine is rapidly hydrolyzed in the blood by esterases, making the sample handling and analytical methodology critical for obtaining accurate measurements.[8][11]

This compound: The Ideal Internal Standard

This compound is the deuterated analog of Clevidipine, where seven hydrogen atoms have been replaced with deuterium. This makes it an ideal internal standard for the quantitative analysis of Clevidipine in biological matrices for the following reasons:

-

Co-elution and Similar Ionization: Due to its structural similarity to Clevidipine, this compound co-elutes during liquid chromatography and exhibits a similar ionization efficiency in the mass spectrometer's ion source. This is crucial for compensating for matrix effects, which can significantly impact the analyte's signal.[2][4]

-

Distinct Mass-to-Charge Ratio: The seven deuterium atoms provide a significant mass difference, allowing for clear differentiation between the mass transitions of Clevidipine and this compound in the mass spectrometer.[9]

The following diagram illustrates the fundamental principle of using an internal standard in quantitative analysis.

Caption: Logical workflow for internal standard-based quantification.

Experimental Protocol: Simultaneous Quantitation of Clevidipine and its Metabolite

The following is a detailed methodology for the simultaneous determination of Clevidipine and its active metabolite, H152/81, in human whole blood using this compound as the internal standard.[9][10][12][13][14]

Sample Preparation (Liquid-Liquid Extraction)

A robust sample preparation is crucial to extract the analytes from the complex biological matrix and minimize interference.

Caption: Experimental workflow for sample preparation.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters are optimized for sensitivity and specificity.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | ACE Excel 2 Phenyl (50 x 2.1 mm)[9][10][12][13][14] |

| Mobile Phase A | Acetonitrile[9] |

| Mobile Phase B | 0.1% Formic Acid in Water[9] |

| Gradient | 0-2.00 min, 30-35% B; 2.00-4.00 min, 35-65% B; 4.00-4.01 min, 65-95% B; 4.01-4.70 min, 95% B; 4.70-4.71 min, 95-30% B; 4.71-5.50 min, 30% B[9] |

| Flow Rate | 0.3 mL/min[15] |

| Injection Volume | 10 µL[15] |

| Column Temperature | 30°C[15] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[9][10][12][13][14] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[9][10][12][13][14] |

Table 3: Mass Transitions (m/z)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Reference |

| Clevidipine | 473.1 | 338.1 | [9][10][12][13][14] |

| This compound (IS) | 480.1 | 338.1 | [9][10][12][13][14] |

| H152/81 (Metabolite) | 356.0 | 324.0 | [9][10][12][13][14] |

| H152/81-¹³C-d₃ (IS) | 362.2 | 326.2 | [9][10][12][13][14] |

Quantitative Performance Data

The use of this compound as an internal standard has been demonstrated to yield excellent results in validated bioanalytical methods.

Table 4: Method Validation Parameters for Clevidipine Analysis

| Parameter | Result | Reference |

| Linearity Range | 0.1–30 ng/mL | [9][10][12][13][14] |

| Correlation Coefficient (r²) | ≥ 0.99 | [12] |

| Extraction Recovery (Clevidipine) | 80.3% - 83.4% | [9] |

| Extraction Recovery (this compound) | 82.5% | [9] |

| Matrix Effect | 114% - 117% | [9] |

| Intra-day Precision (RSD%) | < 15% | [15] |

| Inter-day Precision (RSD%) | < 15% | [15] |

| Accuracy (RE%) | Within ±15% | [12] |

The high extraction recovery of this compound, which is very similar to that of Clevidipine, underscores its ability to accurately track and correct for losses during the sample preparation process.[9] The consistent and reproducible recovery helps to mitigate the matrix effect.[9]

Conclusion

The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Clevidipine in biological matrices. The incorporation of deuterium provides the necessary mass shift for detection while maintaining the chemical and physical properties that allow it to mimic the behavior of the analyte throughout the analytical process. This technical guide has outlined the fundamental principles, provided a detailed experimental protocol, and presented quantitative data that collectively demonstrate the indispensable role of deuterium labeling in achieving high-quality bioanalytical data for drug development and clinical research.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. scispace.com [scispace.com]

- 6. youtube.com [youtube.com]

- 7. medkoo.com [medkoo.com]

- 8. Clevidipine - Wikipedia [en.wikipedia.org]

- 9. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening of stabilizers for LC-MS/MS analysis of clevidipine and its primary metabolite in dog whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]

- 15. Simultaneous Determination of Clevidipine and Its Major Metabolite H152/81 in Rat Plasma by LC-MS/MS [journal11.magtechjournal.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Clevidipine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine-d7 is the deuterated analog of Clevidipine, a third-generation dihydropyridine calcium channel blocker.[1] It is primarily utilized as an internal standard in analytical and bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Clevidipine.[2] The strategic replacement of seven hydrogen atoms with deuterium in the butoxycarbonylmethyl group enhances its mass spectrometric signature without significantly altering its chemical behavior, making it an ideal tool for pharmacokinetic and metabolic studies of its non-deuterated counterpart. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant data for Clevidipine to offer a comparative context.

Chemical Identity

| Property | This compound | Clevidipine |

| Chemical Name | 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-methyl 5-[(1-oxobutoxy-d7)methyl] ester | 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-methyl 5-[(1-oxobutoxy)methyl] ester |

| Synonyms | rac-Clevidipine-d7 | Cleviprex |

| CAS Number | 2747918-66-5[2] | 167221-71-8[3] |

| Molecular Formula | C₂₁H₁₆Cl₂D₇NO₆[2] | C₂₁H₂₃Cl₂NO₆[3] |

| Molecular Weight | 463.4 g/mol [2] | 456.32 g/mol [3] |

Physical Properties

| Property | This compound | Clevidipine |

| Appearance | Solid (assumed) | White to off-white powder[4] |

| Melting Point | Not Reported | 138 °C (for the predominant polymorphic form A)[5] |

| Solubility | Soluble in DMSO and Methanol[2] | Soluble in ethanol (~20 mg/mL), DMSO (~30 mg/mL), and dimethyl formamide (~30 mg/mL). Sparingly soluble in aqueous buffers.[6] Aqueous solubility is approximately 0.00267 mg/mL.[7] |

| pKa (calculated) | Not Reported | Strongest Acidic: 16.95, Strongest Basic: -6.5[7] |

Chemical Properties and Stability

Clevidipine is known to be susceptible to hydrolysis and photodegradation.[8] Given the structural similarity, this compound is expected to exhibit a comparable stability profile. The ester linkages in the molecule are the primary sites of hydrolytic degradation.

Stability Profile of Clevidipine (and expected for this compound):

-

Hydrolysis: Susceptible to hydrolysis, particularly at the ester bonds.[8]

-

Photostability: Clevidipine is photosensitive and should be protected from light.[4][5]

-

Thermal Stability: Generally stable at recommended storage temperatures.

-

Oxidation: The dihydropyridine ring is susceptible to oxidation.

Mechanism of Action (Signaling Pathway)

Clevidipine, and by extension this compound, acts as a selective L-type calcium channel blocker.[1] It primarily targets the voltage-gated calcium channels in the smooth muscle cells of arterioles, leading to vasodilation and a reduction in blood pressure.

References

- 1. Clevidipine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Clevidipine butyrate | 167221-71-8 [chemicalbook.com]

- 4. litfl.com [litfl.com]

- 5. methapharm.com [methapharm.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. US8658676B2 - Clevidipine emulsion formulations containing antimicrobial agents - Google Patents [patents.google.com]

Clevidipine-d7 vs. Non-Labeled Clevidipine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct roles and applications of Clevidipine-d7 and its non-labeled counterpart, Clevidipine, within the research and drug development landscape. This document provides a comprehensive overview of their properties, analytical methodologies, and mechanisms of action to empower researchers in designing robust and accurate experimental protocols.

Introduction: The Significance of Isotopic Labeling in Clevidipine Research

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2][3] Its ultrashort half-life of approximately one minute and metabolism by blood and tissue esterases make it a valuable tool in critical care settings.[3][4][5] In the context of research and development, particularly in pharmacokinetic (PK) and bioequivalence studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantitative data. This compound, a deuterated form of Clevidipine, serves this critical function.

The substitution of seven hydrogen atoms with deuterium atoms in this compound results in a molecule that is chemically identical to Clevidipine but has a higher molecular weight. This mass difference is readily distinguishable by mass spectrometry, allowing this compound to be used as an ideal internal standard in bioanalytical methods.[6] Its use compensates for variations in sample preparation and instrument response, leading to enhanced precision and accuracy in the quantification of non-labeled Clevidipine in biological matrices.[6]

Physicochemical and Pharmacokinetic Properties

A clear understanding of the fundamental properties of both Clevidipine and this compound is essential for their effective application in research.

| Property | Clevidipine | This compound | Reference(s) |

| Molecular Formula | C₂₁H₂₃Cl₂NO₆ | C₂₁H₁₆D₇Cl₂NO₆ | [6] |

| Molar Mass | 456.32 g/mol | 463.36 g/mol (approx.) | [3] |

| Mechanism of Action | Dihydropyridine L-type calcium channel blocker; arterial vasodilator.[1][3][5][7][8] | Same as Clevidipine | [6] |

| Metabolism | Rapidly hydrolyzed by esterases in the blood and extravascular tissues to an inactive carboxylic acid metabolite (H152/81).[1][5][7][9][10] | Assumed to be the same as Clevidipine | [6] |

| Initial Half-Life | Approximately 1 minute.[3][4][7] | Not applicable (used as an internal standard) | |

| Protein Binding | >99.5% | Assumed to be the same as Clevidipine | [3][7] |

| Primary Use in Research | Investigational drug, therapeutic agent in clinical studies. | Internal standard for quantitative bioanalysis.[6] |

Bioanalytical Methodology: LC-MS/MS Quantification

The gold standard for the quantification of Clevidipine in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity. The use of this compound as an internal standard is integral to a robust and validated LC-MS/MS method.[6]

Experimental Protocol: Simultaneous Quantification of Clevidipine and its Metabolite H152/81 in Human Whole Blood

This protocol is adapted from a validated method for a bioequivalence study.[6]

3.1.1. Materials and Reagents:

-

Clevidipine reference standard

-

This compound internal standard

-

H152/81 reference standard

-

H152/81-¹³C-d₃ internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human whole blood (with anticoagulant, e.g., K₂EDTA)

-

Methyl tert-butyl ether (MTBE)

3.1.2. Sample Preparation (Liquid-Liquid Extraction):

-

To a 1.5 mL polypropylene tube, add 50 µL of the whole blood sample.

-

Add 25 µL of the internal standard working solution (containing this compound and H152/81-¹³C-d₃).

-

Add 50 µL of 0.1% formic acid in water.

-

Vortex the mixture for 1 minute.

-

Add 500 µL of MTBE and vortex vigorously for 10 minutes.

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

-

Transfer 200 µL of the supernatant (organic layer) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.3. LC-MS/MS Conditions:

| Parameter | Condition | Reference(s) |

| LC System | Agilent 1290 Infinity LC system or equivalent | [6] |

| Column | ACE Excel 2 Phenyl (50 mm × 2.1 mm, 2 µm) | [6] |

| Mobile Phase A | 0.1% Formic acid in water | [6] |

| Mobile Phase B | Acetonitrile | [6] |

| Gradient | 0–2.00 min, 30–35% B; 2.00–4.00 min, 35–65% B; 4.00–4.01 min, 65–95% B; 4.01–4.70 min, 95% B; 4.70–4.71 min, 95–30% B; 4.71–5.50 min, 30% B | [6] |

| Flow Rate | 0.4 mL/min | [6] |

| Injection Volume | 5 µL | [6] |

| MS System | AB Sciex Triple Quad 5500 mass spectrometer or equivalent | [6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |

| Scan Type | Multiple Reaction Monitoring (MRM) | [6] |

3.1.4. Mass Spectrometry Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Clevidipine | 473.1 | 338.1 | [6] |

| This compound | 480.1 | 338.1 | [6] |

| H152/81 | 356.0 | 324.0 | [6] |

| H152/81-¹³C-d₃ | 362.2 | 326.2 | [6] |

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Clevidipine Quantification

Caption: Workflow for the bioanalysis of Clevidipine.

Clevidipine's Mechanism of Action: Signaling Pathway

Caption: Clevidipine's signaling pathway in vascular smooth muscle.

Conclusion: Selecting the Right Tool for the Research Objective

The choice between this compound and non-labeled Clevidipine is entirely dependent on the research objective. Non-labeled Clevidipine is the subject of investigation in pharmacokinetic, pharmacodynamic, and clinical efficacy studies. In contrast, this compound is an indispensable tool for the accurate quantification of its non-labeled counterpart in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is a cornerstone of modern bioanalytical chemistry, ensuring the reliability and validity of data generated in preclinical and clinical research. This guide provides the foundational knowledge for researchers to confidently and effectively utilize both molecules in their respective and appropriate contexts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. vumc.org [vumc.org]

- 3. Clevidipine - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics, pharmacodynamics, and safety of clevidipine after prolonged continuous infusion in subjects with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Clevidipine? [synapse.patsnap.com]

- 6. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. litfl.com [litfl.com]

- 9. academic.oup.com [academic.oup.com]

- 10. biomedres.us [biomedres.us]

Understanding the Mass Shift of Clevidipine-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed in Clevidipine-d7, a deuterated isotopologue of the ultra-short-acting calcium channel blocker, Clevidipine. This document details the underlying chemical basis for the mass difference, presents quantitative data from mass spectrometric analysis, outlines relevant experimental protocols, and visualizes the metabolic context of Clevidipine.

The Origin of the +7 Da Mass Shift in this compound

This compound is specifically designed to serve as a stable isotope-labeled internal standard for the quantitative bioanalysis of Clevidipine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The observed mass shift of +7 Daltons (Da) is a direct consequence of the substitution of seven hydrogen (¹H) atoms with seven deuterium (²H or D) atoms within the Clevidipine molecule.

The precise location of this isotopic labeling is on the butoxy group of the molecule. The formal chemical name for this compound is 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-methyl 5-[(1-oxobutoxy-d7)methyl] ester[1]. This targeted placement of deuterium atoms provides a distinct and stable mass difference, essential for its function as an internal standard, without significantly altering its chemical properties or chromatographic retention time relative to the parent compound[2][3].

Quantitative Mass Spectrometric Data

The mass shift between Clevidipine and this compound is readily quantifiable using tandem mass spectrometry. In positive electrospray ionization (ESI) mode, both compounds form an ammonium adduct precursor ion ([M+NH₄]⁺). Subsequent collision-induced dissociation yields a common product ion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift (Da) |

| Clevidipine | 473.1[2][3] | 338.1[2][3] | N/A |

| This compound | 480.1[2][3] | 338.1[2][3] | +7 |

Table 1: Mass Spectrometric Parameters for Clevidipine and this compound.

The consistent product ion at m/z 338.1 for both the analyte and the internal standard indicates that the fragmentation occurs in a part of the molecule that does not contain the deuterated butoxy group. This shared fragmentation pattern is a desirable characteristic for an internal standard, as it ensures similar behavior in the mass spectrometer's collision cell.

Experimental Protocols

The following is a representative experimental protocol for the simultaneous quantification of Clevidipine and its active metabolite, H152/81, using this compound as an internal standard, based on published methods[2][3].

Sample Preparation (Liquid-Liquid Extraction)

-

To a 100 µL aliquot of human whole blood, add the internal standard working solution (containing this compound).

-

Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

-

Vortex the mixture for approximately 5 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: An ACE Excel 2 Phenyl column (50 × 2.1 mm) or equivalent[2][3].

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Visualizing the Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic fate of Clevidipine and the general workflow for its bioanalysis using this compound.

Caption: Metabolic conversion of Clevidipine.

Caption: Bioanalytical workflow for Clevidipine.

Conclusion

The +7 Da mass shift of this compound is a precisely engineered feature resulting from the substitution of seven hydrogen atoms with deuterium on the butoxy side chain. This isotopic labeling provides a robust and reliable internal standard for the accurate quantification of Clevidipine in biological matrices. The shared chromatographic and fragmentation behavior of Clevidipine and this compound ensures that the analytical method is both precise and accurate, meeting the stringent requirements of pharmacokinetic and bioequivalence studies in drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

Introduction: The Imperative of Metabolic Stability in Drug Development

An In-Depth Technical Guide to the Application of Clevidipine-d7 in Metabolic Stability Studies

In the trajectory of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the susceptibility of a drug to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate and cause toxicity.[1] Therefore, early in vitro assessment of metabolic stability is an indispensable step to guide lead optimization and select candidates with a higher probability of clinical success.[2][3]

The accuracy of these in vitro assays hinges on the precise quantification of the parent drug over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[4] The robustness of LC-MS/MS methods is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N).[7] This guide focuses on this compound, the deuterated analog of Clevidipine, and its essential role as an internal standard in generating high-fidelity metabolic stability data.

The Unique Metabolism of Clevidipine

Clevidipine is a third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.[8] Unlike many other dihydropyridines that are primarily metabolized by the cytochrome P450 (CYP) system in the liver, Clevidipine has a distinct metabolic pathway.[9] It is specifically designed for rapid hydrolysis by esterases present in the blood and extravascular tissues.[10][11]

This biotransformation cleaves the ester linkage in the Clevidipine molecule, yielding an inactive carboxylic acid metabolite, H152/81.[10][12] This rapid, high-clearance metabolic pathway results in an ultra-short half-life of approximately one minute, allowing for precise control of blood pressure with intravenous infusion.[11] The metabolism is so efficient that negligible amounts of intact Clevidipine are excreted.[9]

Figure 1: Metabolic pathway of Clevidipine via esterase hydrolysis.

The Role of this compound as an Internal Standard

For accurate quantification in a metabolic stability assay, an internal standard (IS) is added at a known concentration to all samples. The IS helps to correct for variability during sample preparation, injection, and ionization within the mass spectrometer.[5] A SIL-IS, such as this compound, is the preferred choice for bioanalysis.[6][13]

This compound is chemically identical to Clevidipine, except that seven hydrogen atoms have been replaced by deuterium. This labeling provides several key advantages:

-

Co-elution: It has nearly identical physicochemical properties, causing it to behave the same way during sample extraction and to co-elute with Clevidipine during liquid chromatography.[5]

-

Mass Differentiation: The increased mass allows the mass spectrometer to easily distinguish it from the unlabeled Clevidipine.[14] For example, the transition m/z 473.1→338.1 for Clevidipine can be monitored separately from m/z 480.1→338.1 for this compound.[4]

-

Correction for Matrix Effects: Any ion suppression or enhancement from the biological matrix that affects the Clevidipine signal will affect the this compound signal to the same degree.[6] By using the ratio of the analyte peak area to the IS peak area, these effects are normalized, leading to highly accurate and precise quantification.

Figure 2: Logic diagram illustrating how this compound corrects for analytical variability.

Experimental Protocol: In Vitro Metabolic Stability Assay

This section outlines a typical protocol for assessing the metabolic stability of Clevidipine in a relevant biological matrix, such as human whole blood or liver microsomes, using this compound as the internal standard.

Materials and Reagents

-

Clevidipine (Test Compound)

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (HLM) or fresh Human Whole Blood

-

NADPH Regenerating System (for HLM assays)

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN), ice-cold (Quenching Solution)

-

Control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)

Experimental Workflow

The general workflow involves incubation, sampling at various time points, quenching the reaction, and analyzing the samples via LC-MS/MS.

Figure 3: Step-by-step workflow for an in vitro metabolic stability assay.

Detailed Incubation Procedure (Example with HLM)

-

Preparation: Prepare a 1 mM stock solution of Clevidipine in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture containing phosphate buffer (pH 7.4) and human liver microsomes (final concentration ~0.5 mg/mL).[15]

-

Pre-incubation: Pre-warm the incubation mixture at 37°C for 5-10 minutes.[16]

-

Initiation: To start the reaction, add the Clevidipine stock solution to the pre-warmed mixture to achieve a final substrate concentration of 1 µM. For the active reaction, add the NADPH regenerating system. For a negative control, add buffer instead of NADPH.[15]

-

Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[15][16]

-

Quenching: Immediately add the aliquot to a tube or well containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile fortified with this compound at a known concentration (e.g., 100 ng/mL). The cold solvent stops the enzymatic reaction.

-

Processing: Vortex the quenched samples vigorously to precipitate proteins. Centrifuge the samples at high speed (e.g., >3000 g) for 10 minutes.

-

Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The quantitative analysis is performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The specific parameters can be optimized but are typically based on published methods.

| Parameter | Typical Value | Reference(s) |

| LC Column | C18 or Phenyl Column (e.g., 50 x 2.1 mm) | [4][17] |

| Mobile Phase A | Water with 0.1% Formic Acid or 2mM Ammonium Acetate | [4] |

| Mobile Phase B | Acetonitrile (ACN) or Methanol | [4] |

| Flow Rate | 0.3 - 0.6 mL/min | [4] |

| Injection Volume | 10 - 20 µL | [4] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| MRM Transition: Clevidipine | Q1: 473.1 m/z -> Q3: 338.1 m/z | [4][14] |

| MRM Transition: this compound | Q1: 480.1 m/z -> Q3: 338.1 m/z | [4][14] |

Data Analysis and Interpretation

The data from the LC-MS/MS analysis (peak area ratios of Clevidipine to this compound) are used to determine the concentration of Clevidipine remaining at each time point.

Key Parameter Calculations

-

Percent Remaining: Calculated relative to the T=0 time point. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

-

Half-Life (t½): Determined from the slope of the natural logarithm of the percent remaining versus time. Slope (k) = ln(% Remaining) / time t½ = 0.693 / -k[18]

-

Intrinsic Clearance (CLint): The measure of the metabolic ability of the liver to clear a drug. CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)[18]

Representative Data

The following table shows hypothetical data from a metabolic stability assay of Clevidipine in human liver microsomes.

| Time (min) | Clevidipine Concentration (µM) | % Remaining |

| 0 | 1.00 | 100.0 |

| 5 | 0.85 | 85.0 |

| 15 | 0.61 | 61.0 |

| 30 | 0.37 | 37.0 |

| 60 | 0.14 | 14.0 |

| Calculated t½ | 25.1 min | |

| Calculated CLint | 55.2 µL/min/mg protein |

Note: Due to Clevidipine's primary metabolism by esterases, a whole blood or plasma matrix would show much faster degradation. The HLM data here is illustrative of the experimental process.

Conclusion

The accurate assessment of metabolic stability is a cornerstone of modern drug discovery. For a rapidly metabolized compound like Clevidipine, obtaining reliable quantitative data is challenging but essential. The use of a stable isotope-labeled internal standard, this compound, is not merely a technical convenience but a scientific necessity. It ensures the precision and accuracy of LC-MS/MS quantification by compensating for analytical variability and matrix effects. By integrating this compound into a well-designed in vitro protocol, researchers and drug development professionals can generate high-confidence data on Clevidipine's metabolic fate, enabling informed decisions and facilitating the development of safer and more effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. What is the mechanism of Clevidipine? [synapse.patsnap.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. biomedres.us [biomedres.us]

- 11. Pharmacokinetics, pharmacodynamics, and safety of clevidipine after prolonged continuous infusion in subjects with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical and pharmacokinetic results with a new ultrashort-acting calcium antagonist, clevidipine, following gradually increasing intravenous doses to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaron.com [pharmaron.com]

- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

The Role of Clevidipine-d7 in Advancing Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of Clevidipine-d7, a deuterated isotopologue of the short-acting calcium channel blocker, Clevidipine. The primary application of this compound lies in its use as a stable isotope-labeled internal standard for the quantitative analysis of Clevidipine and its active metabolite, H152/81, in biological matrices. This guide will detail the experimental protocols, present key quantitative data, and visualize the analytical workflow, offering a comprehensive resource for researchers in the fields of pharmacokinetics, bioequivalence, and therapeutic drug monitoring.

Core Application: An Internal Standard in Bioanalytical Methods

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical and physical similarities to Clevidipine.[1][2] Its deuterium labeling results in a higher mass-to-charge ratio (m/z), allowing for its distinct detection from the unlabeled analyte while ensuring similar behavior during sample preparation and ionization.[1][2] This is crucial for accurate and precise quantification of Clevidipine and its metabolite in complex biological samples like whole blood.[1][2][3]

Quantitative Data for Bioanalytical Assays

The following tables summarize the key quantitative parameters for the simultaneous quantification of Clevidipine and its active metabolite H152/81 using this compound as an internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Clevidipine | 473.1 | 338.1 |

| This compound | 480.1 | 338.1 |

| H152/81 | 356.0 | 324.0 |

| H152/81-¹³C-d₃ | 362.2 | 326.2 |

| Table 1: Mass Spectrometry Transitions for Clevidipine and Internal Standards.[1][2][3] |

| Analyte | Linearity Range (ng/mL) |

| Clevidipine | 0.1 - 30 |

| H152/81 | 2 - 600 |

| Table 2: Linearity Ranges for the Quantitation of Clevidipine and H152/81.[1][2][3] |

| Analyte | Extraction Recovery (%) |

| Clevidipine | 80.3 - 83.4 |

| H152/81 | 76.8 - 80.6 |

| This compound | 82.5 |

| H152/81-¹³C-d₃ | 79.0 |

| Table 3: Extraction Recovery of Clevidipine, H152/81, and their Internal Standards.[2] |

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate determination of Clevidipine and H152/81 concentrations in pharmacokinetic and bioequivalence studies. The following protocol outlines a typical experimental procedure.

Sample Preparation: Liquid-Liquid Extraction

-

Blood Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant and stabilizers to prevent esterase-mediated hydrolysis of Clevidipine.[4]

-

Internal Standard Spiking : Add a known concentration of the internal standard solution (this compound and H152/81-¹³C-d₃) to each whole blood sample.[1][2]

-

Extraction : Perform liquid-liquid extraction to isolate the analytes and internal standards from the biological matrix. A common extraction solvent is toluene.[5]

-

Evaporation and Reconstitution : Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent compatible with the LC-MS/MS system.

Chromatographic Separation: LC-MS/MS Analysis

-

Chromatographic Column : Employ a phenyl column, such as an ACE Excel 2 Phenyl column (50 × 2.1 mm), for chromatographic separation.[1][2][3]

-

Mobile Phase : Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile). The gradient is optimized to achieve good separation of the analytes from endogenous interferences.[1][2]

-

Mass Spectrometry Detection : Operate the mass spectrometer in the positive electrospray ionization (ESI) mode.[1][2] Use the multiple reaction monitoring (MRM) mode to detect the specific precursor to product ion transitions for Clevidipine, this compound, H152/81, and H152/81-¹³C-d₃ as detailed in Table 1.[1][2][3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for a bioequivalence study of Clevidipine utilizing this compound as an internal standard and the metabolic pathway of Clevidipine.

References

- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Clevidipine in Human Whole Blood by LC-MS/MS Using Clevidipine-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Clevidipine in human whole blood, utilizing its stable isotope-labeled internal standard, Clevidipine-d7.

Introduction

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2][3] Due to its rapid hydrolysis by esterases in the blood and tissues, accurate quantification for pharmacokinetic and bioequivalence studies presents analytical challenges.[4][5][6] This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that addresses these challenges through the use of a stable isotope-labeled internal standard, this compound, and appropriate sample stabilization techniques. The use of a stable isotope-labeled internal standard is the preferred approach for LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby improving the precision and accuracy of the method.[1][7]

Experimental

Materials and Reagents

-

Clevidipine reference standard (Purity ≥99.5%)

-

This compound internal standard (Purity ≥99.5%, Isotopic Purity ≥99%)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human whole blood (with appropriate anticoagulant, e.g., K2EDTA)

-

Deionized water (18.2 MΩ·cm)

-

Stabilizer solution (e.g., citric acid and ascorbic acid)[4][5]

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: An ACE Excel 2 Phenyl column (50 × 2.1 mm) or equivalent.[1][2][7]

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine and this compound in a suitable organic solvent such as methanol or DMSO.[7]

-

Working Standard Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.[7]

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 20 ng/mL) in acetonitrile/water.[7]

LC-MS/MS Method Protocol

Sample Preparation (Liquid-Liquid Extraction)

-

Collect human whole blood in tubes containing an anticoagulant and a stabilizer to inhibit esterase activity.[4][5][8]

-

Aliquot 100 µL of whole blood sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 500 µL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

| Parameter | Condition |

| Column | ACE Excel 2 Phenyl (50 × 2.1 mm)[1][2][7] |

| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.6 mL/min[7] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[7] |

| Gradient Program | As required to achieve optimal separation. A typical gradient might be: |

| 0.0-0.5 min: 30% B | |

| 0.5-2.5 min: 30-95% B | |

| 2.5-3.5 min: 95% B | |

| 3.5-3.6 min: 95-30% B | |

| 3.6-5.0 min: 30% B |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][9] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][2][7] |

| MRM Transitions | Clevidipine: m/z 473.1 → 338.1[1][2][7] This compound: m/z 480.1 → 338.1[1][2][7] |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas (GS1) | 55 psi |

| Heater Gas (GS2) | 60 psi |

Data and Results

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 30 ng/mL[1][2][10] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Intra- and Inter-day Accuracy (%RE) | Within ±15% |

| Extraction Recovery | Clevidipine: 80.3% - 83.4%[1][7] this compound: ~82.5%[1][7] |

| Matrix Effect | Minimal and compensated by the internal standard[1][7] |

Visualizations

Experimental Workflow

References

- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Screening of stabilizers for LC-MS/MS analysis of clevidipine and its primary metabolite in dog whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Determination of Clevidipine and Its Major Metabolite H152/81 in Rat Plasma by LC-MS/MS [journal11.magtechjournal.com]

- 10. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]

Application Note: Quantitative Analysis of Clevidipine in Plasma using Clevidipine-d7 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Clevidipine in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Clevidipine, an ultrashort-acting dihydropyridine calcium antagonist, undergoes rapid hydrolysis in biological matrices, necessitating specific sample handling and stabilization procedures.[1][2] This method utilizes Clevidipine-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Introduction

Clevidipine is a third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure.[3] Its rapid metabolism by esterases in the blood and tissues presents a challenge for accurate bioanalysis.[1][2] Therefore, a reliable and validated analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring. This LC-MS/MS method offers high selectivity and sensitivity for the determination of Clevidipine in plasma.[4][5] The use of this compound as an internal standard corrects for matrix effects and variations in sample processing and instrument response, leading to reliable quantification.[2][6]

Experimental Protocols

Materials and Reagents

-

Clevidipine reference standard (≥99.8% purity)[4]

-

This compound internal standard (≥99.7% chemical purity, ≥99.0% isotope purity)[3][4]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)[1]

-

Ammonium acetate (≥98% purity)

-

Formic acid (≥98% purity)

-

Sodium fluoride[1]

-

Human plasma (K2EDTA as anticoagulant)

-

Deionized water

Sample Stabilization and Preparation

Due to the rapid hydrolysis of Clevidipine by esterases, immediate stabilization of plasma samples upon collection is critical.

-

Blood Collection: Collect whole blood in vacutainer tubes containing sodium fluoride to inhibit esterase activity.[1]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Stabilizer Addition: To the separated plasma, add a solution of ascorbic acid and formic acid to prevent oxidation and further hydrolysis.[1]

-

Sample Preparation Workflow:

References

- 1. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Application Note: Bioequivalence Study of Clevidipine Using Clevidipine-d7 as an Internal Standard

Introduction

Clevidipine is an intravenous, ultrashort-acting, third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.[1][2] Its rapid onset and offset of action are attributed to its metabolism by esterases in the blood and extravascular tissues, resulting in a short half-life of approximately one minute for the initial phase of elimination.[2][3] To facilitate the development of generic formulations and ensure their therapeutic equivalence to the reference product, bioequivalence (BE) studies are essential.[4][5][6][7] This application note provides a detailed protocol for a bioequivalence study of Clevidipine, employing a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Clevidipine-d7 as the internal standard for accurate quantification in human plasma or whole blood.[8][9][10]

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the design and execution of bioequivalence studies for intravenous drugs.

Experimental Protocols

This section outlines the detailed methodologies for conducting a bioequivalence study of Clevidipine.

Study Design and Population

A randomized, single-dose, two-period, two-sequence crossover study design is recommended for the bioequivalence assessment of two Clevidipine formulations.[11] Healthy adult volunteers are the preferred study population.[9][11] Key considerations for the study design include:

-

Inclusion/Exclusion Criteria: Participants should be healthy adults, typically between 18 and 45 years of age, with a body mass index (BMI) within the normal range. Exclusion criteria should include any history of cardiovascular disease, hypertension, or hypersensitivity to Clevidipine or other calcium channel blockers.

-

Dosing: A single intravenous infusion of the test and reference Clevidipine formulations is administered in separate study periods, separated by an adequate washout period. The dose and infusion rate should be based on the reference product's labeling. For instance, a 30-minute intravenous infusion of 3 mg of Clevidipine has been used in previous studies.[11]

-

Blood Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion to adequately characterize the pharmacokinetic profile of Clevidipine.

Analytical Methodology: LC-MS/MS Quantification of Clevidipine

A validated LC-MS/MS method is crucial for the accurate determination of Clevidipine concentrations in biological matrices.[8][9][10][12]

2.1. Materials and Reagents

-

Clevidipine reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Human plasma or whole blood (drug-free)

-

Water (deionized)

2.2. Stock and Working Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Clevidipine stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.

2.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma or whole blood sample, add 25 µL of the this compound internal standard working solution.

-

Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the typical LC-MS/MS conditions for Clevidipine analysis.[8][9][12]

| Parameter | Condition |

| Liquid Chromatography | |

| Column | ACE Excel 2 Phenyl column (50 × 2.1 mm) or equivalent[9][12] |

| Mobile Phase A | 2 mM ammonium acetate in water[9][12] |

| Mobile Phase B | Acetonitrile[9][12] |

| Flow Rate | 0.6 mL/min[9][12] |

| Injection Volume | 20 µL[9][12] |

| Column Temperature | 40°C[9][12] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Monitored Reaction (MRM) | Clevidipine: m/z 454.1 → 234.0[8] or 473.1 → 338.1[10] |

| This compound: m/z 461.1 → 240.1[8] or 480.1 → 338.1[10] |

Data Presentation

Quantitative data from the bioequivalence study should be presented in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Clevidipine

This table should summarize the key pharmacokinetic parameters for both the test and reference formulations.

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | |||

| AUC0-t (ng·h/mL) | |||

| AUC0-∞ (ng·h/mL) | |||

| Tmax (h) | |||

| t1/2 (h) |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

Table 2: Summary of LC-MS/MS Method Validation Parameters

This table should present the validation results for the analytical method.

| Parameter | Result |

| Linearity Range (ng/mL) | 0.1 - 30[10] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[10] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%) | 85 - 115% |

| Extraction Recovery (%) | |

| Matrix Effect (%) |

Visualizations

Diagrams are provided to illustrate the experimental workflow and the logical relationships within the study.

Caption: Workflow of the Clevidipine bioequivalence study.

Caption: Logical flow of the analytical method for Clevidipine quantification.

References

- 1. biomedres.us [biomedres.us]

- 2. resources.chiesiusa.com [resources.chiesiusa.com]

- 3. Pharmacokinetics, pharmacodynamics, and safety of clevidipine after prolonged continuous infusion in subjects with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]

- 6. FDA refreshes bioequivalence guidance for generic drugs | RAPS [raps.org]

- 7. fda.gov [fda.gov]

- 8. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]

- 10. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Bioequivalence Study of 2 Clevidipine Formulations in Healthy Chinese participants: A Single-Dose, 2-Period Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Validated Sample Preparation Protocol for the Quantification of Clevidipine in Human Whole Blood using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clevidipine is an ultra-short-acting dihydropyridine calcium channel blocker administered intravenously for the rapid control of blood pressure.[1][2][3] Due to its rapid hydrolysis by esterases in the blood and extravascular tissues, accurate quantification of Clevidipine in biological matrices is critical for pharmacokinetic and bioequivalence studies.[1][3] This application note provides a detailed, validated liquid-liquid extraction (LLE) protocol for the sample preparation of Clevidipine from human whole blood, utilizing its deuterated stable isotope, Clevidipine-d7, as an internal standard (IS) for accurate and precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the materials and the step-by-step procedure for the liquid-liquid extraction of Clevidipine from human whole blood.

Materials and Reagents:

-

Clevidipine and this compound reference standards

-

Human whole blood with K2EDTA as anticoagulant[4]

-

Methyl tert-butyl ether (MTBE)

-

Formic acid (0.1%)[1]

-

Sodium Dodecyl Sulfate (SDS)[1]

-

Ascorbic acid[1]

-

Internal Standard (IS) working solution (containing this compound)

-

1.5 mL polypropylene tubes[1]

-

96-well plate[1]

-

Refrigerated centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Stabilization:

Due to the rapid enzymatic degradation and oxidation of Clevidipine, sample stabilization is a critical first step.[1]

-

Prepare a stabilizer solution of 10% (w/v) SDS and 0.05 M ascorbic acid in water.[1]

-

Add the stabilizer solution to the fresh K2EDTA-anticoagulated human whole blood at a 1:1 ratio.[4]

Liquid-Liquid Extraction (LLE) Protocol:

The following protocol is a robust method for the extraction of Clevidipine and its internal standard from human whole blood.[1]

-

Precool 1.5 mL polypropylene tubes in an ice bath.[1]

-

To each tube, add 25 µL of the IS working solution (this compound).[1]

-

Add 50 µL of the stabilized blood sample to the tubes.[1]

-

Add 50 µL of 0.1% formic acid.[1]

-

Vortex the mixture for 1 minute.[1]

-

Add 500 µL of MTBE to each sample.[1]

-

Vigorously vortex the samples for 10 minutes to ensure thorough extraction.[1]

-

Centrifuge the samples at 10,000 g for 5 minutes at 4°C.[1]

-

Carefully transfer 200 µL of the supernatant (organic layer) into a clean 96-well plate.[1]

-

Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[1]

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for Clevidipine analysis using the described sample preparation protocol.

Table 1: LC-MS/MS Method Parameters.

| Parameter | Value |

| Chromatographic Column | ACE Excel 2 Phenyl (50 × 2.1 mm)[1][2] |

| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid in water[5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |

| MRM Transition (Clevidipine) | m/z 473.1 → 338.1[1][2] |

| MRM Transition (this compound) | m/z 480.1 → 338.1[1][2] |

Table 2: Method Validation Parameters.

| Parameter | Clevidipine | This compound |

| Linearity Range | 0.1–30 ng/mL[1][2] | N/A |

| Extraction Recovery (Low QC) | 80.3%[1] | 82.5%[1] |

| Extraction Recovery (Medium QC) | 83.4%[1] | 82.5%[1] |

| Extraction Recovery (High QC) | 80.4%[1] | 82.5%[1] |

| Matrix Effect (Low QC) | 114%[1] | N/A |

| Matrix Effect (Medium QC) | 117%[1] | N/A |

| Matrix Effect (High QC) | 115%[1] | N/A |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the sample preparation of Clevidipine.

Caption: Liquid-Liquid Extraction Workflow for Clevidipine Analysis.

References

- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Simultaneous Determination of Clevidipine and Its Major Metabolite H152/81 in Rat Plasma by LC-MS/MS [journal11.magtechjournal.com]

Application Note: Quantitative Analysis of Clevidipine and Clevidipine-d7 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] It functions by targeting L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation.[1] A key characteristic of Clevidipine is its ultra-short half-life of approximately one to two minutes, which is attributed to its rapid metabolism by esterases in the blood and extravascular tissues.[2][3] This rapid clearance minimizes the risk of drug-drug interactions and makes it suitable for patients with compromised liver function.[1] The primary metabolite, H152/81, is inactive.[2]

This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Clevidipine and its deuterated internal standard, Clevidipine-d7, in biological matrices. The Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.

Metabolic Pathway of Clevidipine

Clevidipine undergoes rapid hydrolysis of its ester linkage, a reaction catalyzed by esterases present in the blood and tissues. This metabolic process yields the inactive carboxylic acid metabolite, designated as H152/81.[2][4] This pathway is the primary route of elimination for Clevidipine.

Caption: Metabolic hydrolysis of Clevidipine to its inactive metabolite H152/81.

Experimental Workflow

The analytical workflow for the quantification of Clevidipine involves sample preparation from a biological matrix (typically whole blood or plasma), followed by chromatographic separation using liquid chromatography, and subsequent detection and quantification by tandem mass spectrometry.

Caption: Experimental workflow for Clevidipine quantification by LC-MS/MS.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the analysis of Clevidipine in human whole blood.[5][6]

-

To a 1.5 mL polypropylene tube pre-cooled in an ice bath, add 50 µL of the whole blood sample.

-

Add 25 µL of the this compound internal standard working solution.

-

Add 50 µL of 0.1% formic acid to the sample.

-

Vortex the mixture for 1 minute.

-

Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate.

-